Strategic Reagent Profile: N-(2,4-Difluorophenyl)propane-1-sulfonamide
Strategic Reagent Profile: N-(2,4-Difluorophenyl)propane-1-sulfonamide
Topic: (CAS 918523-57-6) Content Type: Technical Guide & Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Unlocking the 2,4-Difluoro Motif in CCR3 Antagonist Design
Executive Summary
N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS 918523-57-6) is a specialized fluorinated building block utilized primarily in the synthesis of chemokine receptor antagonists (specifically CCR3 ) and anti-inflammatory agents.[1] While often categorized as a catalog intermediate, its structural architecture represents a "privileged scaffold" in medicinal chemistry.
This guide analyzes the compound not merely as a catalog item, but as a strategic tool for Fragment-Based Drug Design (FBDD) . It combines a metabolically stable 2,4-difluoroaryl headgroup with a flexible sulfonamide linker, offering a validated entry point for optimizing lipophilicity (
Chemical Identity & Physicochemical Core[2]
| Property | Specification |
| CAS Number | 918523-57-6 |
| IUPAC Name | N-(2,4-difluorophenyl)propane-1-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 235.25 g/mol |
| Predicted LogP | ~2.3 - 2.6 (Lipophilic, suitable for CNS/Cell penetration) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 4 Acceptors (O, F) |
| Rotatable Bonds | 3 (Propyl chain, S-N bond) |
| Key Structural Feature | 2,4-Difluoro Substitution: Blocks metabolic oxidation at vulnerable phenyl positions (ortho/para), extending half-life. |
Medicinal Chemistry Rationale: The "Fluorine Effect"
Why select this specific scaffold? The utility of CAS 918523-57-6 lies in its ability to modulate the physicochemical properties of a drug candidate without altering steric bulk significantly.
Metabolic Blocking
The 2,4-difluoro substitution pattern is non-trivial. In non-fluorinated analogues (N-phenylpropanesulfonamide), the phenyl ring is highly susceptible to Cytochrome P450 (CYP) oxidation, particularly at the para position.
-
Mechanism: Fluorine acts as a bioisostere for hydrogen but possesses high electronegativity and a strong C-F bond energy (~116 kcal/mol).
-
Result: Substitution at the 2 and 4 positions effectively blocks CYP-mediated hydroxylation, forcing metabolism to slower, alternative pathways.
The Sulfonamide Linker
The sulfonamide moiety (
-
Geometry: It creates a unique "kink" in the molecule (unlike the planar amide bond), orienting the lipophilic propyl tail and the aromatic headgroup into specific hydrophobic pockets of receptors like CCR3.
-
H-Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, while the N-H is a potent donor, critical for anchoring the molecule in the receptor active site.
Synthesis Protocol: Sulfonylation of 2,4-Difluoroaniline
Objective: Synthesize N-(2,4-Difluorophenyl)propane-1-sulfonamide with >98% purity. Scale: 10 mmol (Laboratory Scale)
Reagents & Materials
-
Substrate: 2,4-Difluoroaniline (1.29 g, 10.0 mmol)
-
Reagent: Propane-1-sulfonyl chloride (1.57 g, 11.0 mmol, 1.1 eq)
-
Base: Pyridine (anhydrous) or Triethylamine (TEA) with catalytic DMAP.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 2,4-Difluoroaniline (10 mmol) and dry DCM (20 mL). -
Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (20 mmol, 2.0 eq) dropwise. Note: Pyridine acts as both base and acid scavenger.
-
Sulfonylation: Add Propane-1-sulfonyl chloride (11 mmol) dropwise over 10 minutes. Maintain temperature <5°C to prevent bis-sulfonylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Workup:
-
Quench with 1M HCl (10 mL) to neutralize excess pyridine.
-
Separate organic layer. Wash with Sat.
(removes unreacted acid) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validation Checkpoints
-
Checkpoint A (TLC): The product should appear as a distinct spot with lower
than the starting aniline due to sulfonamide polarity. -
Checkpoint B (NMR): Look for the disappearance of the aniline
broad singlet (approx 3-5 ppm) and appearance of the sulfonamide (typically 9-10 ppm, exchangeable).
Visualizing the Workflow & Mechanism
The following diagram illustrates the synthesis logic and the downstream application of this scaffold in creating CCR3 antagonists (e.g., for asthma therapy).
Figure 1: Synthesis and application pathway of N-(2,4-Difluorophenyl)propane-1-sulfonamide.[2]
Strategic Application: CCR3 Antagonism
This scaffold is highly relevant for researchers targeting CCR3 (C-C chemokine receptor type 3) , a key receptor involved in eosinophil recruitment during allergic inflammation (Asthma, Rhinitis).[3][4]
Mechanism of Action
Small molecule CCR3 antagonists often require:
-
A Lipophilic Tail: The propyl group in CAS 918523-57-6 fits into the hydrophobic pocket of the receptor.
-
An Ionic/H-Bond Anchor: The sulfonamide NH can interact with polar residues (e.g., Tyr/Glu) in the transmembrane domain.
-
Aromatic Stacking: The electron-deficient 2,4-difluorophenyl ring engages in
-stacking interactions while resisting metabolic degradation.
Experimental Usage in Assays
When using this compound as a control or building block in biological assays:
-
Solubility: Dissolve in 100% DMSO to create a 10 mM stock solution. Avoid freeze-thaw cycles.
-
Potency Range: As a fragment, expected
values are likely in the micromolar ( ) range.[5] It must be linked to a secondary pharmacophore (e.g., a piperidine or urea moiety) to achieve nanomolar (nM) potency typical of clinical candidates like Navarixin.
References
-
PubChem Compound Summary. (2025). N-(2,4-difluorophenyl)propane-1-sulfonamide (CID 43550982). National Center for Biotechnology Information. Link
- Ting, P. C., et al. (2005). Discovery of SCH 527123 (Navarixin): A Potent, Orally Bioavailable CXCR2/CXCR1 Antagonist. (Contextual reference for 2,4-difluoro sulfonamide/urea scaffolds in chemokine antagonism). ACS Medicinal Chemistry Letters.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry. (Foundational text on the metabolic stability of 2,4-difluoro motifs). Link
-
Sigma-Aldrich. (2025). Product Specification: N-(2,4-difluorophenyl)propane-1-sulfonamide.[1][]Link
